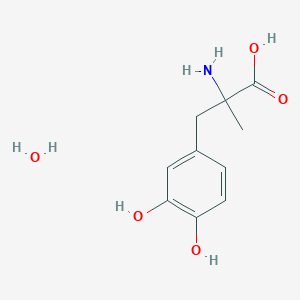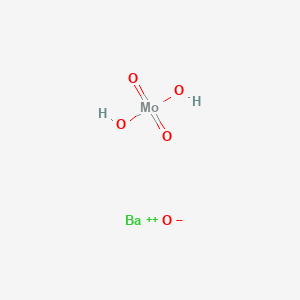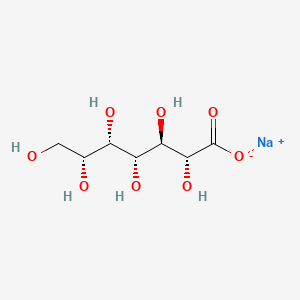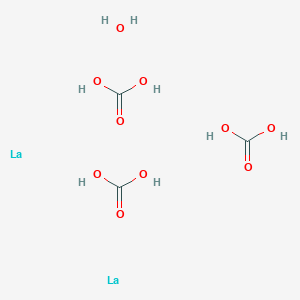
carbonic acid;lanthanum;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
carbonic acid;lanthanum;hydrate, is a chemical compound with the formula La₂(CO₃)₃·xH₂O. It is a white, water-insoluble powder that is primarily used in various industrial and scientific applications. Lanthanum is a rare earth element, and its compounds are known for their unique chemical properties and applications in advanced materials and technologies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanthanum(III) carbonate hydrate can be synthesized through a reaction between lanthanum chloride and sodium bicarbonate. The process involves adding a small amount of sodium bicarbonate solution to an acidic lanthanum chloride solution to generate lanthanum carbonate nuclei. Subsequently, sodium bicarbonate is added to the lanthanum chloride solution at a constant speed, allowing both precipitation and neutralization reactions to occur simultaneously. This method ensures the production of lanthanum carbonate at a low pH environment, reducing the risk of generating lanthanum carbonate hydroxide .
Industrial Production Methods
In industrial settings, lanthanum(III) carbonate hydrate is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then filtered, washed, and dried to obtain the final compound with a 99.9% trace metals basis .
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum(III) carbonate hydrate undergoes various chemical reactions, including:
Decomposition: When heated, lanthanum(III) carbonate hydrate decomposes to form lanthanum oxide and carbon dioxide.
Reaction with Acids: It reacts with dilute acids to release carbon dioxide and form lanthanum salts.
Precipitation: It can precipitate phosphate ions from solutions, forming insoluble lanthanum phosphate.
Common Reagents and Conditions
Acids: Dilute hydrochloric acid or sulfuric acid is commonly used to react with lanthanum(III) carbonate hydrate.
Heat: Heating the compound leads to its decomposition into lanthanum oxide and carbon dioxide.
Major Products Formed
Lanthanum Oxide: Formed upon heating.
Lanthanum Salts: Formed when reacting with acids.
Lanthanum Phosphate: Formed during precipitation reactions with phosphate ions.
Wissenschaftliche Forschungsanwendungen
Lanthanum(III) carbonate hydrate has a wide range of applications in scientific research, including:
Wirkmechanismus
Lanthanum(III) carbonate hydrate acts as a phosphate binder by forming insoluble lanthanum phosphate complexes in the gastrointestinal tract. This prevents the absorption of dietary phosphate, thereby reducing serum phosphate levels. The compound binds phosphate in the physiologically relevant pH range of 3 to 7, with high binding efficiency at lower pH levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lanthanum(III) chloride hydrate
- Lanthanum(III) nitrate hexahydrate
- Lanthanum(III) hydroxide
- Lanthanum(III) fluoride
Uniqueness
Lanthanum(III) carbonate hydrate is unique due to its high phosphate-binding capacity and its ability to form insoluble complexes with phosphate ions. This makes it particularly effective in medical applications for treating hyperphosphatemia. Additionally, its use in solid oxide fuel cells and water treatment highlights its versatility and importance in various scientific and industrial fields .
Eigenschaften
IUPAC Name |
carbonic acid;lanthanum;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2La.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMSRFZJNFZXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.O.[La].[La] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8La2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-](/img/structure/B8057534.png)
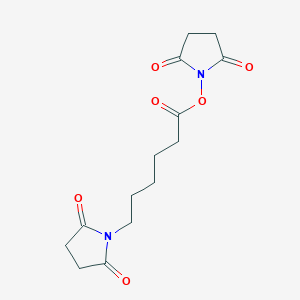
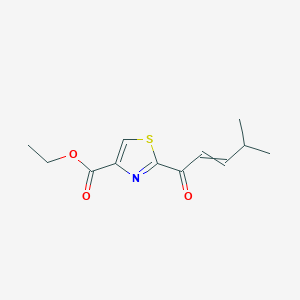
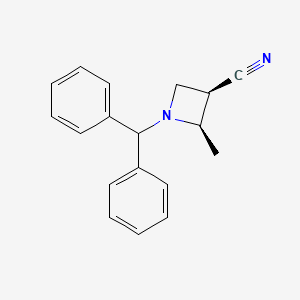
![Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B8057564.png)
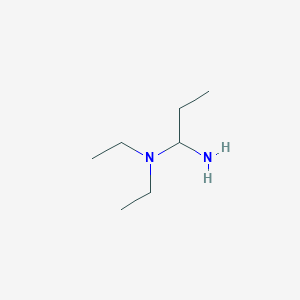
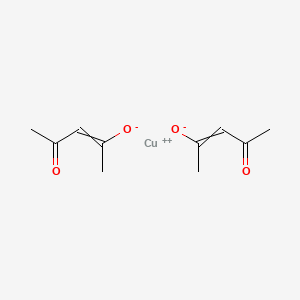

![trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)](/img/structure/B8057576.png)


